molecular formula C23H27FN2O3 B2912738 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide CAS No. 1796961-36-8

3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide

Cat. No.: B2912738
CAS No.: 1796961-36-8
M. Wt: 398.478
InChI Key: ARCDFHQVTJWDLG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide is a synthetic piperidine-based compound offered for chemical and pharmacological research. This structurally complex molecule is characterized by a propanamide linker connecting a 2-fluorophenyl group to a piperidine ring that is further functionalized with a phenoxyacetyl moiety. Piperidine derivatives are of significant interest in medicinal chemistry and neuroscience research due to their prevalence as a key structural motif in numerous bioactive molecules . Compounds within this structural family have been investigated for their interaction with various biological targets, including G-protein coupled receptors . The inclusion of a fluorinated aromatic ring is a common strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity . Researchers utilize this compound in rigorous in vitro studies to explore its physicochemical characteristics, receptor binding profiles, and functional activity in assay systems. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c24-21-9-5-4-6-19(21)10-11-22(27)25-16-18-12-14-26(15-13-18)23(28)17-29-20-7-2-1-3-8-20/h1-9,18H,10-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCDFHQVTJWDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl group. This can be achieved through the reaction of 2-fluorobenzene with appropriate reagents to introduce the desired functional groups. Subsequent steps may include the formation of the piperidinyl ring and the attachment of the phenoxyacetyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process. Quality control measures would be in place to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the piperidinyl ring or other parts of the molecule.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group may result in the formation of a carboxylic acid derivative, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the piperidinyl ring may play crucial roles in binding to receptors or enzymes, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key Functional Groups Notable Features
Target Compound: 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide 2-Fluorophenyl, phenoxyacetyl-piperidin-4-ylmethyl Not reported Not reported Amide, fluorophenyl, phenoxyacetyl Balanced lipophilicity; potential CNS activity due to piperidine and fluorophenyl
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Piperidin-1-yl ethoxy, phenylpropanamide Calculated: ~370 116.8–117.8 Amide, piperidine, ethoxy Lower yield (61.9%); solid form suggests stability for formulation
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) Pyrrolidin-1-yl ethoxy, phenylpropanamide Calculated: ~356 163.6–165.5 Amide, pyrrolidine, ethoxy Higher melting point indicates stronger crystal lattice vs. piperidine analogues
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide 2-Fluorobiphenyl, indole-ethylamide Reported: ~430 Not reported Amide, fluorobiphenyl, indole Tryptamine-derived; potential serotonin receptor interaction
3-(3-Chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propanamide 3-Chlorophenyl, 2-methylpyridinyl-piperidin-4-ylmethyl 371.9 Not reported Amide, chlorophenyl, pyridine Pyridine substituent may enhance blood-brain barrier penetration
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide 3-Chloro-4-fluorophenyl, 4-methoxypiperidin 390.9 Not reported Amide, chlorofluorophenyl, methoxypiperidine Dual halogenation increases electronegativity, affecting receptor binding

Pharmacological Implications

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility, whereas pyrrolidine’s five-membered ring may restrict rotation, impacting receptor binding .
  • Fluorophenyl vs.

Research Findings and Trends

  • Bioavailability : Compounds with pyridine or methoxy groups (e.g., ) exhibit improved solubility but may require structural optimization to avoid rapid clearance.
  • Receptor Selectivity: The target compound’s phenoxyacetyl-piperidine moiety may mimic opioid or sigma receptor ligands, as seen in fentanyl derivatives , but with reduced toxicity due to fluorine substitution.
  • Synthetic Efficiency : The target’s straightforward amide coupling contrasts with multi-step syntheses (e.g., Boc protection in ), favoring scalability.

Biological Activity

3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide, commonly referred to by its CAS number 1796961-36-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H27FN2O3C_{23}H_{27}FN_{2}O_{3} with a molecular weight of 398.5 g/mol. The compound features a fluorophenyl group, a piperidine ring, and an acetamide moiety, which contribute to its biological activity.

PropertyValue
CAS Number1796961-36-8
Molecular FormulaC23H27FN2O3
Molecular Weight398.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Activity : Initial findings suggest potential analgesic properties, making it a candidate for pain management therapies.
  • Antidepressant Effects : Due to its influence on serotonin pathways, it may also exhibit antidepressant-like effects in animal models.
  • Neuroprotective Properties : Studies have indicated that it could provide neuroprotection in models of neurodegenerative diseases.

Case Studies

  • Analgesic Efficacy in Rodent Models : A study conducted on rodent models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The mechanism was attributed to modulation of the opioid receptors and inhibition of pain signaling pathways.
  • Depression Model Studies : In a forced swim test (FST), the compound showed decreased immobility time in treated mice, suggesting antidepressant-like effects. This aligns with its hypothesized action on serotonin reuptake inhibition.
  • Neuroprotection in Alzheimer's Disease Models : Research involving transgenic mice models of Alzheimer's disease indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive function, highlighting its potential role in neuroprotection.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectModel Used
AnalgesicSignificant pain reliefRodent models
AntidepressantDecreased immobility (FST)Mouse models
NeuroprotectiveReduced amyloid-beta plaquesAlzheimer's models

Safety and Toxicology

While the biological activities are promising, safety profiles need thorough evaluation. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in preclinical studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Piperidine functionalization : React 4-aminopiperidine with 2-phenoxyacetyl chloride to form the 1-(2-phenoxyacetyl)piperidin-4-amine intermediate.

Amide coupling : Use propionyl chloride or activated esters (e.g., HATU/DIPEA) to couple 3-(2-fluorophenyl)propanoic acid with the piperidine intermediate .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >98% purity (validate via HPLC) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the fluorophenyl, phenoxyacetyl, and propionamide moieties. For stereochemical ambiguity, use 2D techniques (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (C23_{23}H26_{26}FN2_2O3_3, calc. 409.1927) .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Q. What stability considerations are critical for storing this compound?

  • Methodology :

  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the amide bond or phenoxyacetyl group degradation .
  • Stability Assay : Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Degradation products >2% indicate instability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and phenoxyacetyl moieties’ roles in biological activity?

  • Methodology :

  • Analog Synthesis : Replace the fluorophenyl group with chloro-/methyl-substituted phenyl rings or modify the phenoxyacetyl linker to ethyl-/propyl variants .
  • Biological Testing : Assess binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP inhibition for GPCR targets). Compare IC50_{50} values across analogs to identify critical substituents .

Q. What in silico strategies are effective for predicting target engagement or off-target risks?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., GPCRs, kinases). Prioritize targets with docking scores ≤-7.0 kcal/mol .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the fluorophenyl group) to predict off-target interactions with cytochrome P450 isoforms .

Q. How can contradictory binding data between in vitro and cell-based assays be resolved?

  • Methodology :

  • Assay Optimization : Replicate in vitro assays (e.g., SPR) under physiological pH and ionic strength. For cell-based assays, confirm membrane permeability via PAMPA (Pe > 5 × 106^{-6} cm/s) .
  • Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that may enhance or inhibit target engagement .

Q. What experimental design principles apply to optimizing reaction yields for scaled-up synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 32^2 factorial design can optimize the amide coupling step, maximizing yield while minimizing byproducts .
  • Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Data Analysis & Validation

Q. How should researchers validate the compound’s biological activity against potential assay artifacts?

  • Methodology :

  • Counter-Screens : Test against orthogonal assays (e.g., fluorescence quenching controls for FRET-based assays).
  • Negative Controls : Use structurally related but inactive analogs (e.g., de-fluorinated version) to confirm specificity .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) with outlier detection (ROUT method, Q=1%).
  • Bootstrap Analysis : Resample data 10,000× to calculate 95% confidence intervals for EC50_{50}/IC50_{50} values .

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